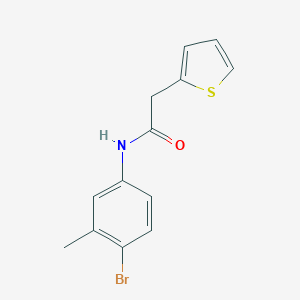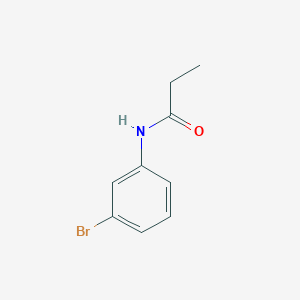![molecular formula C21H19NO B291252 N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291252.png)
N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide, also known as O-2050, is a synthetic compound that belongs to the class of opioid receptor agonists. It was first synthesized in the 1970s and has since been studied extensively for its potential therapeutic applications.
Wirkmechanismus
N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide acts on the mu-opioid receptor, which is located in the brain and spinal cord. It binds to the receptor and activates a signaling pathway that leads to the inhibition of pain signals. This results in the analgesic effects of the drug. N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide has also been shown to have some affinity for the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide has been shown to produce potent analgesia in animal models. It has also been shown to have some effects on respiratory function, although these effects are less pronounced compared to other opioids. N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide has been shown to have a longer duration of action compared to other opioids, which may be due to its slower metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide is its high affinity for the mu-opioid receptor, which makes it a useful tool for studying the receptor's function. However, its potency and potential for abuse may limit its use in some experiments. Additionally, the synthesis of N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several potential directions for future research on N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide. One area of interest is its potential use in the treatment of opioid addiction. Studies have suggested that N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide may have a lower risk of tolerance and dependence compared to other opioids, which could make it a useful alternative for treating opioid addiction. Another area of interest is its potential use in combination with other drugs for pain management. Finally, further studies are needed to fully understand the mechanism of action of N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide and its effects on the body.
Synthesemethoden
The synthesis of N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide involves the reaction of 4-ethylphenyl magnesium bromide with 4-bromo-1-biphenyl in the presence of copper iodide and lithium chloride. The resulting product is then treated with ammonium chloride to obtain the final product. This method has been optimized over the years to improve the yield and purity of N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide has been studied for its potential use as an analgesic and for the treatment of opioid addiction. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. Studies have also suggested that N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide may have a lower risk of tolerance and dependence compared to other opioids.
Eigenschaften
Molekularformel |
C21H19NO |
|---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
N-(4-ethylphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C21H19NO/c1-2-16-8-14-20(15-9-16)22-21(23)19-12-10-18(11-13-19)17-6-4-3-5-7-17/h3-15H,2H2,1H3,(H,22,23) |
InChI-Schlüssel |
KPTQTKRNMOHYRS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![S-[2-(2-naphthylamino)-2-oxoethyl] (2,4,5-trichlorophenoxy)ethanethioate](/img/structure/B291171.png)
![N-(4-methylbenzo[d]thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B291174.png)



![Phenyl 2-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B291187.png)





